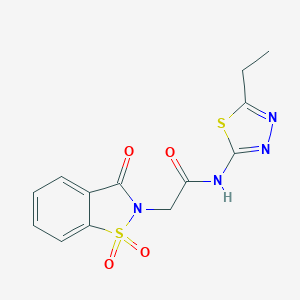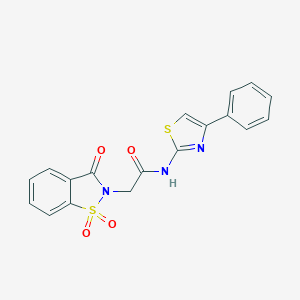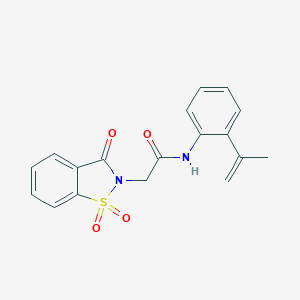![molecular formula C15H20N4O3S B278775 3-{1-[3-oxo-3-(1-piperidinyl)propyl]hydrazino}-1,2-benzisothiazole 1,1-dioxide](/img/structure/B278775.png)
3-{1-[3-oxo-3-(1-piperidinyl)propyl]hydrazino}-1,2-benzisothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[3-oxo-3-(1-piperidinyl)propyl]hydrazino}-1,2-benzisothiazole 1,1-dioxide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
The synthesis of 3-{1-[3-oxo-3-(1-piperidinyl)propyl]hydrazino}-1,2-benzisothiazole 1,1-dioxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the amino and piperidylpropyl groups. Common reagents used in these reactions include thionyl chloride, ammonia, and various organic solvents. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Scientific Research Applications
3-{1-[3-oxo-3-(1-piperidinyl)propyl]hydrazino}-1,2-benzisothiazole 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other thiazole derivatives, 3-{1-[3-oxo-3-(1-piperidinyl)propyl]hydrazino}-1,2-benzisothiazole 1,1-dioxide is unique due to its specific functional groups and structural configuration. Similar compounds include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Properties
Molecular Formula |
C15H20N4O3S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-[amino-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H20N4O3S/c16-19(11-8-14(20)18-9-4-1-5-10-18)15-12-6-2-3-7-13(12)23(21,22)17-15/h2-3,6-7H,1,4-5,8-11,16H2 |
InChI Key |
QSRZZQSYRJIACZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)N |
Canonical SMILES |
C1CCN(CC1)C(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B278692.png)
![ethyl 4,5-dimethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B278693.png)
![2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B278696.png)
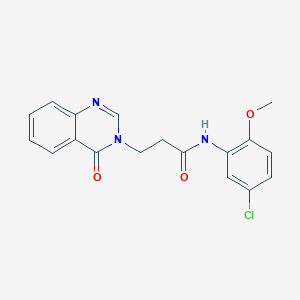
![ethyl 5-ethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B278700.png)
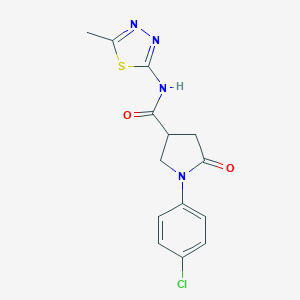
![Ethyl 2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278703.png)
![Ethyl 2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278704.png)
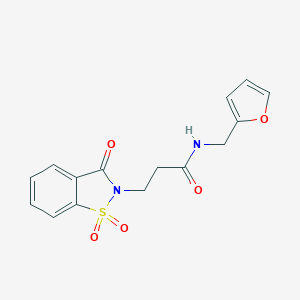
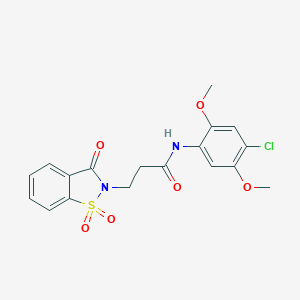
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylbenzoate](/img/structure/B278728.png)
